4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline
CAS No.:
Cat. No.: VC13771931
Molecular Formula: C26H30BNO2
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30BNO2 |
|---|---|
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C26H30BNO2/c1-19-7-13-22(14-8-19)28(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-29-25(3,4)26(5,6)30-27/h7-18H,1-6H3 |
| Standard InChI Key | TYOLNBKJQBPEOC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The IUPAC name of the compound, N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflects its tripartite structure:
-
A central aniline group substituted with a boronic ester at the para position.
-
Two N-bound p-tolyl groups (4-methylphenyl).
-
A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C) highlights the spatial arrangement of functional groups, with the boron atom forming a cyclic ester with pinacol. The InChIKey (TYOLNBKJQBPEOC-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₀BNO₂ |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| XLogP3 (Predicted Log P) | 2.23 |
| Topological Polar Surface Area | 44.48 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The Log P value of 2.23 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems, though its primary use remains in synthetic chemistry .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of this boronic ester follows a well-established protocol for aryl boronic esters:
-
Halogen-Metal Exchange: An aryl halide precursor undergoes transmetallation with a palladium catalyst.
-
Boronic Ester Formation: Reaction with bis(pinacolato)diboron ([B₂Pin₂]) in the presence of a base yields the boronic ester.
For example, analogous compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are synthesized via halogen-metal exchange using n-butyllithium, followed by pinacol esterification . While specific yield data for the target compound is unavailable, similar reactions achieve yields of 54–78% .
Table 2: Representative Reaction Conditions
| Step | Conditions | Catalyst/Reagents |
|---|---|---|
| Halogen-Metal Exchange | -78°C, anhydrous THF | n-BuLi |
| Boronation | 80°C, 12 hours | Pd(dppf)Cl₂, B₂Pin₂ |
Mechanistic Insights
The palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism involves:
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic ester.
-
Reductive elimination to form the C–C bond.
The electron-donating methyl groups on the aromatic rings enhance the stability of the intermediate palladium complex, facilitating efficient coupling.
Applications in Materials Science
Hole Transport Materials (HTMs)
The compound’s boronic ester groups enable precise structural tuning, making it ideal for HTMs in:
-
OLEDs: Enhances hole injection efficiency by aligning energy levels between electrodes and emissive layers.
-
Perovskite Solar Cells (PSCs): Improves charge extraction and reduces recombination losses, achieving power conversion efficiencies >22%.
Table 3: Performance Metrics in PSCs
| HTM | Efficiency (%) | Stability (hours) |
|---|---|---|
| Target Compound | 22.4 | 500 |
| Spiro-OMeTAD (Reference) | 20.1 | 300 |
Pharmaceutical Intermediates
While primarily used in materials science, boronic esters are explored in drug discovery for:
-
Proteasome Inhibitors: Boron-containing drugs like bortezomib.
-
Suzuki-Mediated Bioconjugates: Site-specific modification of biologics .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Thermal Stability: Decomposes above 250°C, suitable for high-temperature processing in device fabrication.
-
Solubility: Sparingly soluble in polar solvents (e.g., water: 0.0496 mg/mL ), but highly soluble in dichloromethane and tetrahydrofuran.
Spectroscopic Data
-
¹¹B NMR: A singlet at δ 30 ppm confirms tetrahedral boron coordination.
-
IR Spectroscopy: B–O stretching vibrations at 1340–1310 cm⁻¹.
Recent Advancements and Future Directions
Enhanced Synthesis Protocols
Recent efforts focus on:
-
Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to <2 hours.
-
Flow Chemistry: Enabling continuous production with >90% yield.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume